Hookerianamide K
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Overview
Description
Hookerianamide K is a steroid alkaloid that is pregn-4,14-diene substituted by N-dimethylamino groups at positions 3 and 20 (the 3beta,20S stereoisomer). Isolated from Sarcococca hookeriana, it exhibits antileishmanial and antibacterial activities. It has a role as a metabolite, an antibacterial agent, an antileishmanial agent and an EC 3.1.1.8 (cholinesterase) inhibitor. It is a steroid alkaloid and a tertiary amino compound. It derives from a hydride of a pregnane.
Scientific Research Applications
Cholinesterase Inhibition and Antibacterial Activities
Hookerianamide K, a 5alpha-pregnane-type steroidal alkaloid derived from Sarcococca hookeriana, has shown significant in vitro activities against cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in the nervous system, and inhibitors are often explored for therapeutic uses in conditions like Alzheimer's disease. This compound exhibited inhibitory properties with IC50 values ranging from 0.4 to 4.0 microM for butyrylcholinesterase and 8.1 to 48.5 microM for acetylcholinesterase. Additionally, it demonstrated leishmanicidal and antibacterial activities against various pathogens, including Bacillus subtilis and Pseudomonas pallida (Devkota et al., 2008).
Antileishmanial and Antibacterial Properties
Further research on steroidal alkaloids from Sarcococca hookeriana, including this compound, revealed notable antileishmanial and antibacterial properties. These compounds were compared to standard drugs like pentamidine and ampicillin in terms of efficacy, showing that some, including this compound, were more potent than the standard drugs in certain tests. This suggests potential applications in developing new treatments for leishmaniasis and bacterial infections (Devkota et al., 2010).
Cytotoxic Properties
Additionally, this compound has been evaluated for its cytotoxic activities against human cancer cell lines. This research is crucial for identifying potential novel antitumor agents. Although the specific cytotoxic properties and the extent of its efficacy against various cancer cell lines are not detailed in the available research, this area represents a significant direction for future studies on this compound (Huo et al., 2018).
Properties
Molecular Formula |
C25H42N2 |
---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13R,17S)-17-[(1S)-1-(dimethylamino)ethyl]-N,N,10,13-tetramethyl-2,3,6,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C25H42N2/c1-17(26(4)5)21-10-11-22-20-9-8-18-16-19(27(6)7)12-14-24(18,2)23(20)13-15-25(21,22)3/h11,16-17,19-21,23H,8-10,12-15H2,1-7H3/t17-,19-,20-,21+,23-,24-,25+/m0/s1 |
InChI Key |
JLDLXPZTQHZTBT-JYNQZMPESA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC=C2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)N(C)C)C)N(C)C |
Canonical SMILES |
CC(C1CC=C2C1(CCC3C2CCC4=CC(CCC34C)N(C)C)C)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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